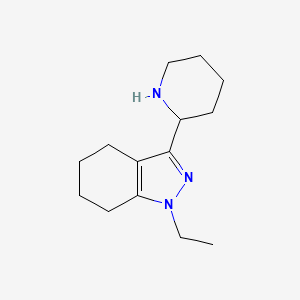

2-amino-4-(1H-pyrazol-1-yl)butanoic acid

Übersicht

Beschreibung

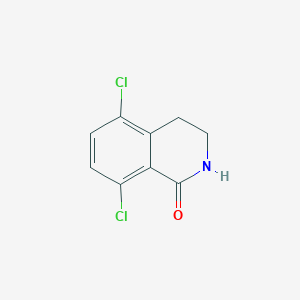

“2-amino-4-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound used in scientific research . It is also known as “4-PBA” and is a synthetic compound. The compound has a molecular weight of 242.1 .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The Inchi Code of “this compound” is1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

The compound “this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Functional Modification of Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including 2-amino-4-(1H-pyrazol-1-yl)butanoic acid analogs, have shown improved thermal stability and promising biological activities. These modified polymers exhibit higher antibacterial and antifungal activities and are considered for medical applications due to their enhanced properties (Aly & El-Mohdy, 2015).

Synthesis and Biological Effects

The synthesis of 3‐Carboxyisoalkyloxy‐1H‐pyrazoles, including derivatives of this compound, has been explored, revealing their potential in producing esters and amides with biological effects such as protection against shock and ADP-induced thromboembolism, reduction of serum lipids, and improvement of blood flow (Dorn & Ozegowski, 1998).

Inhibition of Blood Platelet Aggregation

4-(1H-pyrazol-1-yl)-2-butylamine derivatives, synthesized from pyrazole and 3,5-dimethylpyrazole with methyl vinyl ketone leading to 4-(1H-pyrazol-1-yl)-2-butanones, have been found to inhibit platelet aggregation in vitro. This illustrates the compound's potential application in developing new therapeutic agents (Ferroni et al., 1989).

Idiopathic Pulmonary Fibrosis Treatment

A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized, with one analog showing very high affinity for αvβ6 integrin. This compound, a nonpeptidic αvβ6 integrin inhibitor, was selected for clinical investigation as a potential treatment for idiopathic pulmonary fibrosis due to its high solubility and pharmacokinetic properties suitable for inhaled dosing (Procopiou et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .

Mode of Action

It’s known that the presence of two nitrogen atoms in the pyrazole ring can reduce the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a broad range of biological activities .

Result of Action

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .

Biochemische Analyse

Biochemical Properties

2-amino-4-(1H-pyrazol-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system This interaction can influence the enzyme’s activity, potentially affecting neurotransmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of protein kinase B (PKB or Akt), a key player in cell survival and proliferation pathways . By altering the phosphorylation state of Akt, this compound can impact downstream signaling events, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function and thereby affecting neurotransmitter levels . Additionally, this compound may act as an allosteric modulator for certain proteins, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade under certain environmental factors such as extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced neurotransmission or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall bioavailability and activity of the compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and interactions with other biomolecules, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the cytoplasm, nucleus, or mitochondria, where it can interact with different sets of biomolecules and exert its effects on cellular processes.

Eigenschaften

IUPAC Name |

2-amino-4-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-5-10-4-1-3-9-10/h1,3-4,6H,2,5,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAMNEICFOVNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)

![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)

![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)

![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)